
SN1 reaction kinetics of tertiary alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Chloro-2-methylbutane

Cat. No.: B165293 Get Quote

An In-depth Technical Guide to the SN1 Reaction Kinetics of Tertiary Alkyl Halides

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unimolecular nucleophilic substitution

(SN1) reaction kinetics of tertiary alkyl halides. It covers the core mechanistic principles, factors

influencing reaction rates, quantitative kinetic data, and detailed experimental protocols for

kinetic analysis.

Introduction to the SN1 Reaction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic

chemistry, particularly for substrates that can form stable carbocation intermediates, such as

tertiary alkyl halides.[1] The designation "SN1" signifies a Substitution, Nucleophilic,

Unimolecular reaction, indicating that the rate-determining step involves a single molecule.[1]

[2] This reaction is characterized by a stepwise mechanism involving the formation of a

carbocation intermediate, which is then attacked by a nucleophile.[3] Understanding the

kinetics of this reaction is critical in synthetic chemistry and drug development for predicting

reaction outcomes and optimizing conditions.

Core Kinetics and Mechanism
The SN1 reaction proceeds via a multi-step mechanism, which dictates its kinetic behavior. The

overall process can be broken down into two or three key steps, depending on the nature of the

nucleophile.
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The SN1 Rate Law
A key feature of the SN1 reaction is its first-order kinetics.[2] The reaction rate is dependent

only on the concentration of the alkyl halide (the substrate) and is independent of the

concentration of the nucleophile.[4][5] The rate law is expressed as:

Rate = k[R-X]

Where:

k is the first-order rate constant.

[R-X] is the concentration of the tertiary alkyl halide.

This unimolecular dependency arises because the slowest step of the reaction, the formation of

the carbocation, involves only the substrate molecule.[2][6]

Mechanistic Steps
The mechanism for the solvolysis of a tertiary alkyl halide, such as tert-butyl chloride, involves

the following steps:

Step 1: Formation of a Carbocation (Rate-Determining): The carbon-halogen bond breaks

heterolytically, with the leaving group departing with the electron pair. This slow step forms a

planar carbocation intermediate.[2][7]

Step 2: Nucleophilic Attack: A nucleophile rapidly attacks the electrophilic carbocation. Since

the carbocation is planar, the nucleophile can attack from either face, which can lead to a

mixture of enantiomers if the starting material is chiral at the reacting center.[2]

Step 3: Deprotonation (if necessary): If the nucleophile is a neutral molecule (like water or an

alcohol), a final, rapid deprotonation step occurs to yield the final product.[3]

The logical flow of this mechanism is visualized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://theochem.mercer.edu/labdocs/chm221/5KineticsF15.pdf
https://www.scribd.com/document/518950528/Solvolysis-Lab
https://ocw.uci.edu/upload/files/chapter_7_chem_51a_f14.pdf
https://theochem.mercer.edu/labdocs/chm221/5KineticsF15.pdf
https://www.amherst.edu/system/files/media/0594/Exp8.pdf
https://theochem.mercer.edu/labdocs/chm221/5KineticsF15.pdf
https://books.rsc.org/books/edited-volume/36/chapter/37928/2-1-3-Kinetics-of-a-SN1-Reaction
https://theochem.mercer.edu/labdocs/chm221/5KineticsF15.pdf
https://pubmed.ncbi.nlm.nih.gov/16323832/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tertiary Alkyl Halide
(R₃C-X)

Transition State 1
(C-X bond breaking)

Step 1 (Slow,
Rate-Determining) Planar Carbocation

(R₃C⁺) + X⁻
Transition State 2

(C-Nu bond forming)
Step 2 (Fast) Protonated Product

(R₃C-NuH⁺)
Final Product

(R₃C-Nu)

Step 3 (Fast,
Deprotonation)

SN1 Reaction Rate

Substrate Structure
(e.g., Tertiary Halide)

Carbocation Stability
(3° > 2° > 1°)

determines

increases

Solvent
(e.g., Polar Protic)

Stabilization of
Transition State & Intermediates

provides

increases

Leaving Group
(e.g., I⁻, Br⁻, TsO⁻)

Leaving Group Ability
(Weak Bases are Better)

characterized by

increases

Nucleophile
(Strength & Concentration)

No Effect on Rate
(Affects Product Distribution)

has

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Mix Reactants
(t-BuCl, Solvent)

Start Timer

2. At Timed Interval (t)

3. Withdraw Aliquot (e.g., 4 mL)

4. Quench Reaction
(in Ethanol + Indicator)

5. Titrate with NaOH
Record Volume (Vt)

Collect More Points?

Yes

6. Prepare 'Infinite Time' Samples
(Allow for complete reaction)

No

7. Titrate 'Infinite Time' Samples
Determine V∞

8. Data Analysis
Plot ln(V∞ - Vt) vs. time

Slope = -k

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b165293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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